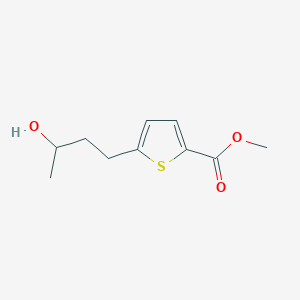
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocyclic compound containing sulfur, and its derivatives are known for their biological and chemical properties .
Métodos De Preparación
The synthesis of methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . This method is part of a broader category of synthetic routes for thiophene derivatives, which also includes the Gewald, Paal–Knorr, and Fiesselmann reactions . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity.
Análisis De Reacciones Químicas
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can convert carbonyl groups to alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene core but differ in their substituents and applications, highlighting the versatility and uniqueness of this compound .
Propiedades
Número CAS |
90513-07-8 |
|---|---|
Fórmula molecular |
C10H14O3S |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
LZWYNUQFMLXYJY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=C(S1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


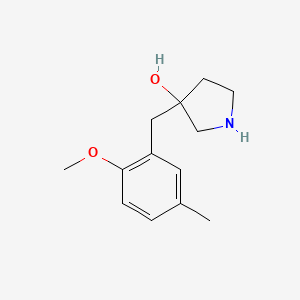
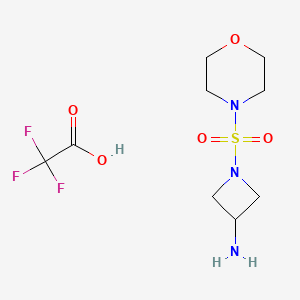
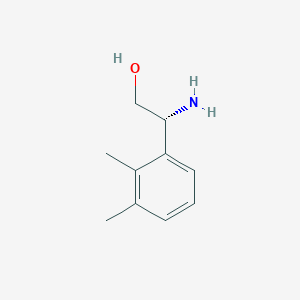

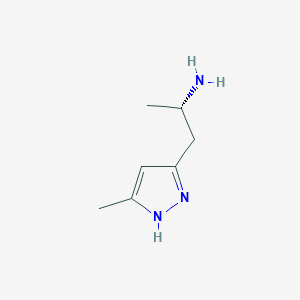
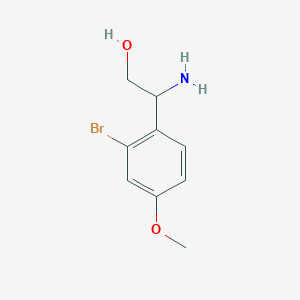
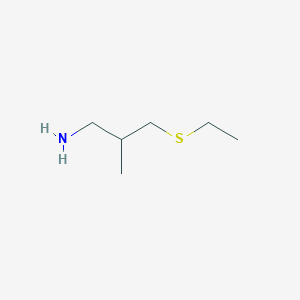
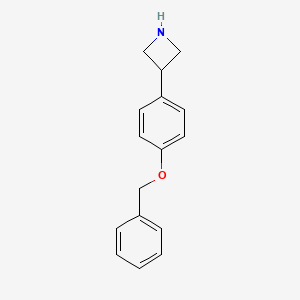
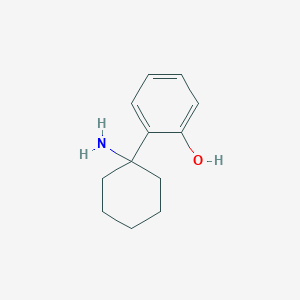
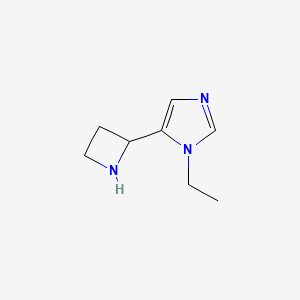
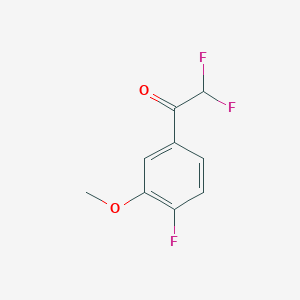
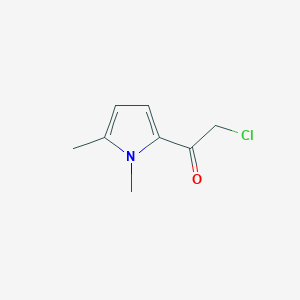
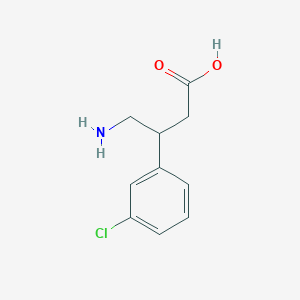
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
